molecular formula C31H32N6O2 B14106818 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B14106818
M. Wt: 520.6 g/mol
InChI Key: FQRFUUMLKNAVCN-UHFFFAOYSA-N
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Description

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, a benzylpiperazine moiety, and a methylphenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the benzylpiperazine moiety, and the attachment of the methylphenyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: For studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazoloquinazoline derivatives and benzylpiperazine-containing compounds. These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

Molecular Formula

C31H32N6O2

Molecular Weight

520.6 g/mol

IUPAC Name

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C31H32N6O2/c1-23-11-13-25(14-12-23)22-36-30(39)26-9-5-6-10-27(26)37-28(32-33-31(36)37)15-16-29(38)35-19-17-34(18-20-35)21-24-7-3-2-4-8-24/h2-14H,15-22H2,1H3

InChI Key

FQRFUUMLKNAVCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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